molecular formula C9H10N2O2S B1337401 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide CAS No. 71369-81-8

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

Cat. No. B1337401
CAS RN: 71369-81-8
M. Wt: 210.26 g/mol
InChI Key: FIVODOWKJKUEOQ-UHFFFAOYSA-N
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Description

The compound "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" is a chemical entity that can be associated with various research studies focusing on the synthesis and biological evaluation of novel compounds with potential therapeutic applications. Although the provided papers do not directly discuss this exact compound, they do explore related structures and functionalities that can shed light on the potential characteristics and applications of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions and the use of specific reagents and catalysts to achieve the desired chemical structures. For instance, the study on novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates describes the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods to synthesize compounds with potential anti-cancer activity . Similarly, the synthesis of novel Schiff bases from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile involves the Gewald synthesis technique, followed by treatment with 1,3-disubstituted pyrazole-4-carboxaldehyde . These methods could potentially be adapted for the synthesis of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Molecular Structure Analysis

The molecular structure of a compound is crucial for its biological activity. Docking studies, as mentioned in the papers, help in understanding how these molecules interact with biological targets. For example, the methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)acetates were docked into the methionine synthase binding domain to evaluate their potential as inhibitors . Similarly, the novel thiadiazolopyrimidine derivatives were docked into the active site of thymidylate synthase enzyme to assess their anticancer properties . These studies suggest that "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" could also be analyzed through molecular docking to predict its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups and molecular framework. The papers describe various chemical reactions, such as the synthesis of acetamides and arylureas from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, which exhibit anti-inflammatory and analgesic activities . These reactions highlight the importance of the functional groups present in the compounds, which could be relevant to the reactivity of "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. While the papers do not provide specific data on "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide", they do discuss the properties of similar compounds. For instance, the ADME properties of the synthesized thiadiazolopyrimidine derivatives were studied to evaluate their drug-likeness . Such properties would be important to consider for "2-((4-Methoxyphenyl)amino)-2-thioxoacetamide" to assess its potential as a pharmaceutical agent.

Scientific Research Applications

Anticancer Activities Research has highlighted the pronounced anti-proliferative activity and tumor cell selectivity of derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide. For example, a study on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which share a structural similarity with 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, demonstrated significant anti-proliferative activity in the mid-nanomolar range with high tumor cell selectivity. These compounds showed efficacy against various tumor cell lines, including T-lymphoma and prostate PC-3 cells, highlighting their potential in cancer therapy (Thomas et al., 2017).

Antibacterial and Antimicrobial Properties The antibacterial and antimicrobial properties of derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been explored in various studies. One such research synthesized compounds with significant activity against strains of microorganisms like Staphylococcus aureus and Escherichia coli. The study concluded that the synthesized compounds have higher antibacterial activities compared to standard antibacterial drugs (Osarumwense, 2022).

Anti-Inflammatory and Analgesic Agents Novel derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. These studies involve the synthesis of various heterocyclic compounds derived from 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide, showcasing promising results in inhibiting COX-2 selectively and providing analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).

Design and Synthesis for Drug Discovery The compound has also served as a precursor in the design and synthesis of new drug candidates. A study focused on the synthesis, characterization, and antimicrobial activity of Schiff bases of 2-Amino-N-(o-Fluorophenylcarboxamido)-4-(p-Methoxyphenyl) Thiophenes highlights its role in creating new molecules with potential therapeutic applications (Bhattacharjee et al., 2012).

Molecular Docking and Pharmacokinetic Behavior Furthermore, derivatives of 2-((4-Methoxyphenyl)amino)-2-thioxoacetamide have been subjected to molecular docking studies to understand their antiviral activity and pharmacokinetic behavior. Such research provides insights into the interaction of these compounds with biological targets, aiding in the development of new therapeutics (FathimaShahana & Yardily, 2020).

properties

IUPAC Name

2-(4-methoxyanilino)-2-sulfanylideneacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-13-7-4-2-6(3-5-7)11-9(14)8(10)12/h2-5H,1H3,(H2,10,12)(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIVODOWKJKUEOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443065
Record name 2-(4-Methoxyanilino)-2-sulfanylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-Methoxyphenyl)amino)-2-thioxoacetamide

CAS RN

71369-81-8
Record name 2-(4-Methoxyanilino)-2-sulfanylideneacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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